synthesis of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene from 2,3-dimethoxybenzaldehyde
synthesis of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene from 2,3-dimethoxybenzaldehyde
An In-depth Technical Guide to the Synthesis of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene from 2,3-dimethoxybenzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene, a valuable synthetic intermediate. The core of this transformation is the Henry nitroaldol reaction, a classic and efficient method for carbon-carbon bond formation. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses critical process parameters, and highlights the synthetic utility of the nitroalkene product. It is intended for researchers and professionals in organic synthesis and drug development who require a robust and well-understood method for preparing substituted nitrostyrenes.
Introduction: The Strategic Importance of Substituted Nitrostyrenes
(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene is a member of the α,β-unsaturated nitro compound family, often referred to as nitrostyrenes. These molecules are not merely synthetic curiosities; they are powerful and versatile intermediates in organic chemistry. The electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity makes them excellent Michael acceptors.
The synthetic value of these compounds is most prominently realized in their conversion to other functional groups. For instance, reduction of the nitro group and the alkene can lead to the formation of β-amino alcohols, a crucial motif in many pharmaceutical agents and chiral auxiliaries.[1] The nitro group is a significant pharmacophore in its own right, found in numerous drugs where it can influence both pharmacokinetics and pharmacodynamics.[2][3][4] Therefore, a reliable synthesis of molecules like (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene is of considerable strategic importance in medicinal chemistry and materials science.[2][5]
The synthesis from 2,3-dimethoxybenzaldehyde and nitromethane proceeds via the Henry reaction, also known as the nitroaldol reaction.[1][6] This base-catalyzed condensation is analogous to the aldol reaction and provides a straightforward route to β-nitro alcohols, which typically undergo spontaneous or induced dehydration to yield the final nitroalkene product.[7][8]
The Reaction Mechanism: A Stepwise Analysis
The conversion of 2,3-dimethoxybenzaldehyde to (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene is a two-stage process that occurs in a single pot: a base-catalyzed nitroaldol addition followed by dehydration. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: Nitroaldol Addition
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Deprotonation of Nitromethane: The reaction is initiated by a base (B:), which abstracts an acidic α-proton from nitromethane. The pKa of these protons is approximately 10, making them readily removable by common bases.[9] This deprotonation forms a resonance-stabilized nitronate anion, which is the key nucleophile in this reaction.
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Nucleophilic Attack: The carbon atom of the nitronate anion attacks the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde. This step forms a new carbon-carbon bond and generates a tetrahedral intermediate, a β-nitro alkoxide.
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Protonation: The alkoxide is protonated by the conjugate acid of the base (BH⁺) or the solvent, yielding the β-nitro alcohol intermediate. Under certain mild conditions, this intermediate can be isolated.[6]
Stage 2: Dehydration to the Nitroalkene
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Elimination: In the presence of a base and typically with heating, the β-nitro alcohol undergoes dehydration. A base removes the proton on the carbon adjacent to the nitro group, which is still acidic. This initiates an E1cB-like elimination, where the resulting carbanion expels the hydroxide leaving group to form a carbon-carbon double bond.[9]
The reaction strongly favors the formation of the (E)-isomer due to its greater thermodynamic stability, which minimizes steric repulsion between the bulky aromatic ring and the nitro group.
Caption: Figure 1: Mechanism of the Henry Reaction and Dehydration
Validated Experimental Protocol
This protocol is a robust and reproducible method for the laboratory-scale synthesis of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene.
Materials and Reagents
| Compound | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2,3-Dimethoxybenzaldehyde | 166.17 | 5.00 g | 30.1 | Starting material |
| Nitromethane | 61.04 | 2.75 g (2.4 mL) | 45.1 | Reagent, use in excess |
| Ammonium Acetate | 77.08 | 1.50 g | 19.5 | Catalyst/Base |
| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent |
| Ethanol | 46.07 | ~50 mL | - | For washing/recrystallization |
Step-by-Step Procedure
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethoxybenzaldehyde (5.00 g, 30.1 mmol).
-
Reagent Addition: Add glacial acetic acid (20 mL), nitromethane (2.4 mL, 45.1 mmol), and ammonium acetate (1.50 g, 19.5 mmol). The use of a slight excess of nitromethane ensures complete consumption of the aldehyde.
-
Heating and Reflux: Place the flask in a heating mantle and heat the mixture to reflux (approximately 118-120°C). Maintain a gentle reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature, and then further cool in an ice bath for 30 minutes. The product will precipitate as a bright yellow solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystalline solid with a small amount of cold water (2 x 15 mL) followed by cold ethanol (1 x 15 mL) to remove residual acetic acid and unreacted starting materials.
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Drying: Dry the product under vacuum or in a desiccator. The typical yield of the crude product is 80-90%.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from ethanol to yield bright yellow needles.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Synthesis Workflow
Product Data and Characterization
| Parameter | Value |
| Product Name | (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molar Mass | 209.20 g/mol |
| Appearance | Bright yellow crystalline solid |
| Melting Point | 93-95 °C (literature) |
| Theoretical Yield | 6.30 g (from 5.00 g of aldehyde) |
| Typical Actual Yield | 5.0 - 5.7 g (80-90%) |
Characterization Notes:
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¹H NMR: Expect two doublets in the vinyl region (~7.5-8.0 ppm) with a large coupling constant (J ≈ 13-16 Hz), characteristic of the trans (E) configuration. Signals for the aromatic protons and two methoxy singlets will also be present.
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IR Spectroscopy: Key peaks will include strong absorptions for the nitro group (NO₂) at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), and a peak for the C=C double bond at ~1640 cm⁻¹.
Field Insights and Process Optimization
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Choice of Catalyst: Ammonium acetate is an ideal catalyst for this one-pot reaction. It is weakly basic enough to deprotonate nitromethane but also provides an acidic component (acetic acid from hydrolysis or the solvent itself) that facilitates the dehydration of the intermediate β-nitro alcohol. Other amine bases like ethylenediamine diacetate can also be effective. Stronger bases like NaOH or KOH can be used but may require a separate dehydration step and can lead to side reactions if not carefully controlled.[7][10]
-
Solvent System: Glacial acetic acid is an excellent solvent as it effectively dissolves the reactants and promotes the dehydration step. The reaction can also be performed in other solvents like ethanol or even under solvent-free conditions, but reaction times and yields may vary.[7]
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Reaction Control: The reaction is generally robust. The primary considerations are ensuring the reaction goes to completion (monitored by TLC) and effective removal of the acetic acid solvent during work-up to ensure good crystallinity of the product. Insufficient washing can result in an oily or impure solid.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Hazards:
-
Nitromethane: Flammable and toxic. Avoid inhalation and skin contact.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with care.
-
2,3-Dimethoxybenzaldehyde: May cause skin and eye irritation.
-
References
-
Henry Nitroaldol Reaction.
-
Nitroaldol condensation reaction of various aldehydes and different nitroalkanes.
-
Henry reaction.
-
Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes.
-
Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors.
-
Henry Reaction.
-
Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors.
-
Aldol Addition and Condensation Reactions.
-
Henry reaction of nitromethane with benzaldehyde catalyzed by 1-3.
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.
-
Henry Reaction (Nitroaldol reaction).
-
1,2,3-Trimethoxy-5-((E)-2-nitrovinyl)benzene.
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Supporting information for: A multicomponent reaction towards chromeno[3,4-d][1][7][11]triazoles.
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
-
Preparation method of 2,3-dimethoxy benzaldehyde.
-
(2-nitrovinyl)benzene product page.
-
(E)-(2-NITROVINYL)BENZENE.
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
-
Benzene, 1,2-dimethoxy-4-nitro-.
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
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